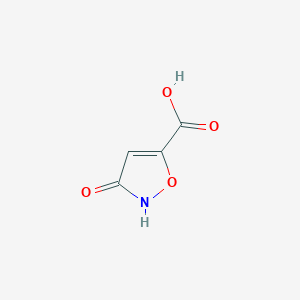

3-Hydroxyisoxazole-5-carboxylic acid

Description

Significance of the Isoxazole (B147169) Ring System in Medicinal Chemistry and Agrochemicals

The isoxazole moiety is recognized for its ability to improve the physicochemical properties of molecules, such as efficacy and toxicity profiles. daneshyari.com This has led to its incorporation into numerous compounds across various therapeutic areas. bohrium.comnih.gov

The isoxazole ring is considered a "privileged scaffold" in drug discovery. researchgate.netnih.govrsc.org This term refers to molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. mdpi.comnih.gov The unique structural and electronic features of the isoxazole ring enable it to participate in various non-covalent interactions, which is crucial for its biological activity. daneshyari.com Its structure allows for modifications that can enhance pharmacological properties and lead to the development of therapies for a range of diseases, including cancer, neurodegenerative disorders, and infections. rsc.org

The isoxazole ring is present in both naturally occurring compounds and a multitude of synthetic drugs. mdpi.comnih.govencyclopedia.pub A notable example of a natural product is ibotenic acid, an amino acid that acts as an agonist of the N-methyl-d-aspartic acid (NMDA) receptor. nih.gov In the realm of synthetic pharmaceuticals, the isoxazole core is found in a variety of drugs with diverse applications. nih.govresearchgate.net

Below is a table of some well-known drugs containing the isoxazole scaffold:

| Drug Name | Therapeutic Class |

| Sulfisoxazole | Antibacterial |

| Valdecoxib | Anti-inflammatory |

| Leflunomide | Antirheumatic |

| Risperidone | Antipsychotic |

| Zonisamide | Anticonvulsant |

| Danazol | Endocrine agent |

| Cloxacillin | Antibiotic |

| Dicloxacillin | Antibiotic |

| Flucloxacillin | Antibiotic |

This table showcases the broad therapeutic utility of the isoxazole ring in modern medicine. daneshyari.comnih.gov

Rationale for Comprehensive Research on 3-Hydroxyisoxazole-5-carboxylic Acid

The specific compound, this compound, and its derivatives are of particular interest due to their potential to overcome common hurdles in drug design, especially those related to carboxylic acid groups. nih.gov

Carboxylic acids are important functional groups in many drugs, enhancing solubility and interacting with biological targets. numberanalytics.com However, they can also present significant challenges. nih.govnumberanalytics.com These include metabolic instability, potential for toxicity, and limited ability to cross biological membranes like the blood-brain barrier. nih.govnih.gov The formation of acyl glucuronides, metabolites of some carboxylic acids, has been linked to adverse drug reactions. drughunter.comhyphadiscovery.com These drawbacks can hinder the development of effective and safe medications. nih.gov

To mitigate the issues associated with carboxylic acids, medicinal chemists often employ bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov The 3-hydroxyisoxazole group is a well-established bioisostere for the carboxylic acid moiety. nih.govwiley-vch.de

The 3-hydroxyisoxazole group mimics the acidity and planar structure of a carboxylic acid, with a pKa value typically in the range of 4-5. nih.govresearchgate.net This allows it to maintain the desired interactions with biological targets while potentially offering improved properties. nih.gov By replacing a carboxylic acid with a 3-hydroxyisoxazole, it is possible to enhance a drug candidate's metabolic stability and ability to cross cell membranes, leading to better pharmacological profiles. nih.govresearchgate.net This strategy has been successfully used in the development of potent derivatives of neurotransmitters like GABA and glutamate (B1630785). nih.gov The exploration of such bioisosteres is a key strategy in modern drug design to develop novel therapeutics with improved efficacy and safety. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3-1-2(4(7)8)9-5-3/h1H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCWBIGTEMMVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494752 | |

| Record name | 3-Oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13626-60-3 | |

| Record name | 3-Hydroxyisoxazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13626-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxyisoxazole 5 Carboxylic Acid and Its Derivatives

Classical and Modern Synthetic Strategies for the Isoxazole (B147169) Ring System.mdpi.comnih.govnih.govorganic-chemistry.org

The construction of the isoxazole ring can be achieved through various classical and modern synthetic approaches. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors. Two of the most prominent strategies are cyclization reactions of appropriately functionalized linear molecules and 1,3-dipolar cycloaddition reactions. researchgate.netnanobioletters.com These strategies offer different levels of regioselectivity and functional group tolerance, making them suitable for a wide range of target isoxazole derivatives. organic-chemistry.org

Cyclization Reactions

Cyclization reactions represent a fundamental approach to isoxazole synthesis, typically involving the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. youtube.com This method relies on the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic isoxazole ring. youtube.com

The reaction of dimethyl acetylenedicarboxylate (B1228247) (DMAD) with hydroxylamine is a documented method for the synthesis of isoxazole derivatives. nih.govorganic-chemistry.orgnih.gov This reaction has been reported to yield 3-hydroxyisoxazole-5-carboxylic acid. nih.gov The process involves the nucleophilic attack of hydroxylamine on one of the electrophilic acetylenic carbons of DMAD, followed by cyclization and tautomerization to form the stable 3-hydroxyisoxazole ring system. The ester group at the 5-position can then be hydrolyzed to the corresponding carboxylic acid.

A key intermediate in this synthesis is methyl 3-hydroxy-5-isoxazolecarboxylate. chemdad.comchemsynthesis.comsigmaaldrich.com This compound is a light yellow powder with a melting point of 160-163 °C. chemdad.comsigmaaldrich.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| Methyl 3-hydroxy-5-isoxazolecarboxylate | 10068-07-2 | C5H5NO4 | 143.10 | 160-163 |

Table 1: Physical and Chemical Properties of Methyl 3-hydroxy-5-isoxazolecarboxylate. chemdad.comchemsynthesis.comsigmaaldrich.com

The condensation of β-keto esters with hydroxylamine is a classical and widely used method for the preparation of isoxazoles. organic-chemistry.orgnih.gov This reaction proceeds through the initial formation of an oxime at the ketone carbonyl group, followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the ester carbonyl. Subsequent dehydration leads to the formation of the isoxazole ring. The substituents on the resulting isoxazole are determined by the structure of the starting β-keto ester. This method is particularly useful for the synthesis of a variety of substituted isoxazoles due to the ready availability of diverse β-keto esters. organic-chemistry.orgresearchgate.net

The reaction of diethyl 2-acetyl-3-oxobutanedioate with hydroxylamine, for instance, would be expected to yield a correspondingly substituted isoxazole. The regioselectivity of the initial oximation can sometimes be an issue, potentially leading to a mixture of isomeric products.

| Reactant 1 | Reactant 2 | Product Type |

| β-Keto Ester | Hydroxylamine | Isoxazole |

Table 2: General Reaction Scheme for the Cyclization of β-Keto Esters with Hydroxylamine.

While not a direct synthesis of isoxazoles, the cyclodehydration of β-hydroxy amides is a powerful method for the synthesis of the related 2-oxazoline heterocycles. nih.govnih.gov This reaction is typically promoted by dehydrating agents such as diethylaminosulfur trifluoride (DAST) or triflic acid (TfOH). nih.govnih.gov The process involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the amide oxygen and subsequent elimination of water. nih.gov This methodology highlights a common strategy in heterocyclic synthesis where a linear precursor containing the necessary heteroatoms is cyclized to form the desired ring system. The synthesis of 2-oxazolines from silyl-protected β-hydroxyamides using DAST or its tetrafluoroborate (B81430) salt (XtalFluor-E) has been shown to be an effective approach. nih.gov

| Starting Material | Reagent | Product | Key Feature |

| β-Hydroxy Amide | Dehydrating Agent (e.g., DAST, TfOH) | 2-Oxazoline | Intramolecular cyclization via dehydration |

| Silyl-protected β-hydroxyamide | DAST or XtalFluor-E | 2-Oxazoline | In situ deprotection and dehydration |

Table 3: Cyclodehydration of β-Hydroxy Amides for Oxazoline Synthesis. nih.govnih.gov

1,3-Dipolar Cycloaddition Reactions.mdpi.comnih.gov

1,3-Dipolar cycloaddition is a highly versatile and powerful tool for the construction of five-membered heterocyclic rings, including isoxazoles. researchgate.netnih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. researchgate.net For isoxazole synthesis, the most common 1,3-dipole is a nitrile oxide. nih.govchem-station.com

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole and isoxazoline (B3343090) synthesis, respectively. nih.govnih.govresearchgate.net Nitrile oxides, which are typically generated in situ from aldoximes or α-nitroketones, react with dipolarophiles in a concerted or stepwise manner to form the heterocyclic ring. nih.govnih.gov The regioselectivity of this reaction is a key consideration and is influenced by the electronic and steric properties of both the nitrile oxide and the dipolarophile. nih.gov This method allows for the introduction of a wide variety of substituents onto the isoxazole ring. nih.gov For the synthesis of this compound derivatives, a suitable alkyne dipolarophile bearing an ester or a precursor to a carboxylic acid group would be required.

The reaction of a nitrile oxide with an alkyne is a highly efficient method for constructing the isoxazole ring. researchgate.net The regiochemistry of the addition is generally well-controlled, leading to a specific isomer. orgsyn.org

| 1,3-Dipole | Dipolarophile | Product | Reaction Type |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkyne (R'-C≡C-R'') | Isoxazole | 1,3-Dipolar Cycloaddition |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkene (R'-CH=CH-R'') | Isoxazoline | 1,3-Dipolar Cycloaddition |

Table 4: General Scheme of 1,3-Dipolar Cycloaddition for Isoxazole and Isoxazoline Synthesis. nih.govnih.govresearchgate.net

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a strategy employed to generate a wide range of structurally diverse molecules, which can be particularly useful for creating libraries of compounds for drug discovery. rsc.org In the context of isoxazole derivatives, DOS approaches can be utilized to create various substituted this compound analogs. For instance, one-pot, three-component synthesis methods have been developed for isoxazol-5(4H)-one derivatives. orientjchem.org These reactions often involve the condensation of a β-ketoester, hydroxylamine, and an aldehyde, sometimes using a catalyst like citric acid in an environmentally friendly solvent such as water. orientjchem.org Such methods allow for the introduction of a variety of substituents at different positions of the isoxazole ring, leading to a diverse set of molecules. Another approach involves the reaction of ortho-substituted anilines with arylglyoxylic acids to generate α-iminocarboxylic acids in situ, which then undergo intramolecular cyclization and decarboxylation to form various benzo-fused N-heterocycles. organic-chemistry.org While not directly forming this compound, this illustrates the principle of using multifunctional starting materials to create heterocyclic diversity.

Derivatization Strategies for this compound

The core structure of this compound can be chemically modified to produce a variety of derivatives with different properties.

Esterification of the carboxylic acid group is a common derivatization strategy. For example, Methyl 3-hydroxyisoxazole-5-carboxylate can be synthesized from the parent carboxylic acid. nih.govchemdad.comchemsynthesis.com This can be achieved through standard esterification methods, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known for its high yields and ability to suppress side reactions. organic-chemistry.org

Table 1: Physical Properties of Methyl 3-hydroxyisoxazole-5-carboxylate

| Property | Value |

|---|---|

| CAS Number | 10068-07-2 |

| Molecular Formula | C₅H₅NO₄ |

| Molecular Weight | 143.10 g/mol |

| Melting Point | 160-163 °C |

Source: nih.govchemdad.comchemsynthesis.com

The carboxylic acid functional group can be converted to an amide or a hydrazide. Amidation can be achieved by first converting the carboxylic acid to its more reactive acid chloride, for instance by using thionyl chloride, and then reacting it with ammonia (B1221849) to form 3-hydroxyisoxazole-5-carboxamide. google.com The direct conversion of carboxylic acids to amides can also be facilitated by activating agents. libretexts.org

Hydrazide formation involves the reaction of the corresponding ester, such as methyl 3-hydroxyisoxazole-5-carboxylate, with hydrazine (B178648) hydrate. google.comresearchgate.net This reaction, known as hydrazinolysis, is a standard method for preparing carboxylic acid hydrazides. researchgate.net A more direct, one-pot method for preparing hydrazides from carboxylic acids under microwave irradiation has also been developed, offering a greener alternative to conventional methods. researchgate.net Continuous flow processes have also been described for the synthesis of acid hydrazides from carboxylic acids, providing a scalable methodology. osti.gov

To modify the lipophilicity of this compound derivatives, hydrophobic groups can be introduced. This can be achieved by reacting the carboxylic acid or its derivatives with reagents containing hydrophobic moieties. For instance, in the synthesis of novel xanthine (B1682287) oxidase inhibitors, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized, where the indole (B1671886) group contributes to the hydrophobicity of the molecule. nih.gov The introduction of such groups is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of isoxazole derivatives often raises questions of regioselectivity and stereoselectivity. Regioselectivity refers to the control of which constitutional isomer is formed in a reaction. For example, the reaction of β-dicarbonyl compounds with hydroxylamine can lead to different regioisomers of the resulting isoxazole. researchgate.net The choice of reaction conditions and substrates can influence the outcome. For instance, base-catalyzed reactions of nitrostilbenes with alkyl nitroacetates have been shown to proceed regioselectively. researchgate.net

Stereoselectivity, the control of the formation of stereoisomers, is crucial when chiral centers are present. While the parent this compound is achiral, the introduction of substituents can create stereocenters. Stereoselective syntheses often employ chiral auxiliaries or catalysts to control the spatial arrangement of atoms. For example, Evans chemistry has been used for the stereoselective synthesis of β-hydroxylated propanoic acid derivatives, which involves an aldol (B89426) reaction with a chiral oxazolidinone auxiliary. nih.gov Similarly, 1,3-dipolar cycloaddition reactions can be performed stereoselectively to produce isoxazolidine (B1194047) derivatives. capes.gov.br

Green Chemistry Approaches and Scalability in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com In the synthesis of isoxazole derivatives, several green chemistry approaches have been explored. These include the use of environmentally benign solvents like water and the application of microwave irradiation to accelerate reactions and reduce energy consumption. nih.govnih.gov Solvent-free reaction conditions are another key aspect of green chemistry. nih.gov

The scalability of a synthetic route is a critical factor for industrial applications. nih.gov For the synthesis of isoxazole derivatives, researchers are developing methods that are not only efficient on a small scale but can also be scaled up for larger production. Continuous flow synthesis is a promising technology for scalable production, as it allows for better control over reaction parameters and can be operated for extended periods. osti.gov The development of efficient one-pot, multi-component reactions also contributes to scalability by reducing the number of separate reaction and purification steps. orientjchem.org The use of recyclable catalysts, such as heterogeneous catalysts, further enhances the sustainability and scalability of these synthetic processes. jddhs.com

Chemical Transformations and Reactivity of 3 Hydroxyisoxazole 5 Carboxylic Acid Derivatives

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which imparts distinct reactivity to the molecule. evitachem.com

Under certain conditions, the isoxazole ring can undergo cleavage. For instance, some isoxazole derivatives are susceptible to hydrolytic ring-opening. nih.gov This reactivity is influenced by the substituents on the ring. The stability of the ring is a crucial factor in the design of synthetic pathways utilizing these heterocycles.

Isoxazole derivatives can participate in isomerization reactions, leading to the formation of different structural isomers.

A notable isomerization is the conversion of isoxazoles to azirines. For example, the heating of 2-formyl azirines has been shown to afford isoxazoles, indicating the potential for the reverse transformation under specific conditions. nih.gov

The isoxazole ring can be subject to nucleophilic attack, particularly when activated by appropriate functional groups. The regioselectivity of such attacks is influenced by the electronic properties of the substituents on the ring. For instance, electrophilic substitution is directed to the C4 position when the C3 and C5 positions have electron-donating groups like a hydroxyl group. evitachem.com However, in 3-hydroxyisoxazole-5-carboxylic acid, the C5 position is occupied. Nucleophilic aromatic substitution typically requires the presence of activating groups, such as a halogen at the C4 position. evitachem.com

Isomerization Reactions

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the isoxazole ring undergoes typical reactions of carboxylic acids, allowing for a variety of derivatizations.

Esters of this compound can be hydrolyzed back to the parent carboxylic acid. This reaction can be catalyzed by either acid or base. ucalgary.ca

Acid-catalyzed hydrolysis: This process typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. ucalgary.ca

Base-catalyzed hydrolysis (saponification): This involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and an alcohol. ucalgary.ca

An example is the hydrolysis of ethyl 5-hydroxyisoxazole-3-carboxylate using sodium hydroxide, followed by acidification to yield 5-hydroxyisoxazole-3-carboxylic acid. evitachem.com Similarly, the hydrolysis of an ester of a related isoxazole derivative was achieved using lithium hydroxide. nih.gov

Reactivity of the Hydroxyl Group

The hydroxyl group at the C3 position of the isoxazole ring exhibits reactivity characteristic of a vinylogous acid, allowing for reactions such as O-alkylation and O-acylation. These transformations are essential for creating ethers and esters, thereby modifying the compound's physicochemical properties.

O-Alkylation (Ether Formation): The hydroxyl group can be alkylated to form the corresponding ethers (3-alkoxyisoxazoles). While direct alkylation of this compound is not extensively detailed, related transformations suggest its feasibility. For instance, 3-alkoxy-5-hydroxymethyl-isoxazoles are known precursors in certain synthetic routes, indicating that the 3-alkoxy moiety is a stable functional group. nih.gov The general principle for this transformation would likely follow the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.com

O-Acylation (Ester Formation): The hydroxyl group can also undergo acylation to form esters. This has been demonstrated in a related derivative, 4-(2,4-dichlorobenzyl)-3-hydroxy-5-methylisoxazole, which reacts with benzenesulfonyl chloride in the presence of triethylamine (B128534) to yield the corresponding 3-O-sulfonate ester. nih.gov This reaction confirms the nucleophilic character of the C3-hydroxyl group, enabling it to attack acylating agents. It is therefore expected that this compound or its esters could react with various acid chlorides or anhydrides under basic conditions to form the corresponding C3-esters. libretexts.orgchemistrysteps.com

The table below summarizes the expected and demonstrated reactivity of the hydroxyl group on the 3-hydroxyisoxazole core.

| Reaction Type | Reactant(s) | Reagents | Product Type | Ref. |

| O-Acylation | 4-(2,4-dichlorobenzyl)-3-hydroxy-5-methylisoxazole | Benzenesulfonyl chloride, Et₃N | 3-(Benzenesulfonyloxy)isoxazole derivative | nih.gov |

| O-Alkylation | 3-Hydroxyisoxazole derivative | 1. Base (e.g., NaH, K₂CO₃)2. Alkyl Halide (R-X) | 3-Alkoxyisoxazole derivative | nih.govmasterorganicchemistry.com |

These transformations underscore the utility of this compound as a versatile scaffold for chemical synthesis, allowing for modification at both the carboxylic acid and hydroxyl positions to generate a wide array of derivatives.

Academic Research on Biological and Medicinal Applications of 3 Hydroxyisoxazole 5 Carboxylic Acid Derivatives

Neurological and Neurodegenerative Disorders Research

Derivatives of 3-hydroxyisoxazole have been instrumental in neuroscience research, particularly in the study of the GABAergic system. The dysregulation of GABAergic neurotransmission is linked to several psychiatric and neurological disorders. nih.gov

The 3-hydroxyisoxazole ring is a core structural feature of several important ligands for the GABA-A receptor, the primary ionotropic receptor for GABA in the central nervous system. scirp.org

Muscimol : Also known as 5-aminomethyl-3-hydroxyisoxazole, muscimol is a potent GABA-A receptor agonist. researchgate.netnih.gov It is a psychoactive constituent of Amanita muscaria mushrooms. researchgate.net Structurally, it is an analogue of GABA where the 3-hydroxyisoxazole group acts as a bioisostere for the carboxylic acid group. researchgate.netnih.gov This substitution allows it to bind directly to the GABA binding site on the receptor. nih.gov

THIP (Gaboxadol) : This compound, chemically named 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, is a conformationally restricted analogue of muscimol. researchgate.net By incorporating the amino side chain of muscimol into a ring system, THIP becomes a more rigid structure. researchgate.net It is also a potent GABA-A receptor agonist and has been extensively studied for its neurological effects. researchgate.net

The study of these and other 3-hydroxyisoxazole derivatives provides valuable insights into the structure-activity relationships of GABA-A receptor ligands, aiding in the design of new therapeutic agents for neurological and psychiatric conditions. researchgate.net

Glutamate (B1630785) Receptor Agonists and Antagonists

Derivatives of 3-hydroxyisoxazole-5-carboxylic acid have been pivotal in the study of the central nervous system, particularly in the development of ligands for glutamate receptors. These receptors, especially the ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) types, are fundamental to synaptic transmission and plasticity. The isoxazole (B147169) scaffold has proven to be a versatile template for creating both agonists that mimic the effect of the neurotransmitter glutamate and antagonists that block it.

The foundational compound in this area of research is α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, universally known as AMPA. wikipedia.org AMPA is a specific agonist for the AMPA receptor, allowing researchers to differentiate its activity from other glutamate receptors like the NMDA receptor. wikipedia.org The (S)-enantiomer of AMPA is a potent and selective agonist, while the (R)-enantiomer is almost inactive. nih.gov This stereoselectivity highlights the specific structural requirements for receptor activation. The development of AMPA was a significant step in understanding the distinct functions of glutamate receptor subtypes. wikipedia.org

Building on the structure of AMPA, researchers have designed and synthesized numerous analogues to explore the structure-activity relationships and develop potent antagonists. By modifying the 3-hydroxyisoxazole core, scientists have created compounds that can selectively block AMPA receptors. For instance, (RS)-2-amino-3-[3-(carboxymethoxy)-5-methyl-4-isoxazolyl]propionic acid (AMOA) was developed as a selective AMPA receptor antagonist. acs.org Further modifications led to even more potent and selective antagonists. The introduction of a tert-butyl substituent resulted in (RS)-2-amino-3-[5-tert-butyl-3-(carboxymethoxy)-4-isoxazolyl]propionic acid (ATOA) and its phosphonic acid analogue (ATPO), which showed significantly higher potency and selectivity as competitive AMPA antagonists compared to AMOA. acs.org These antagonists have been crucial tools in studying the physiological roles of AMPA receptors and their involvement in pathological conditions.

The versatility of the isoxazole scaffold extends to the development of NMDA receptor antagonists as well. While the primary focus has often been on AMPA receptors, the 3-hydroxyisoxazole moiety has been incorporated into molecules designed to target NMDA receptors. For example, research into GluN2A subunit-selective NMDA receptor antagonists has utilized isoxazole heterocycles as bioisosteric replacements for other chemical groups to enhance molecular interactions. epa.gov This approach aims to create subtype-selective antagonists, which could offer therapeutic benefits for conditions like anxiety, depression, and schizophrenia with fewer side effects than non-selective antagonists. epa.govnih.gov The development of these antagonists is often focused on creating negative allosteric modulators that inhibit the ion channel's function. epa.gov

The table below summarizes key derivatives and their activity at glutamate receptors.

| Compound Name | Derivative Type | Receptor Target | Activity |

| (S)-AMPA | (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid | AMPA Receptor | Potent and selective agonist wikipedia.orgnih.gov |

| AMOA | (RS)-2-amino-3-[3-(carboxymethoxy)-5-methyl-4-isoxazolyl]propionic acid | AMPA Receptor | Selective antagonist acs.org |

| ATOA | (RS)-2-amino-3-[5-tert-butyl-3-(carboxymethoxy)-4-isoxazolyl]propionic acid | AMPA Receptor | Potent and selective antagonist acs.org |

| ATPO | (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid | AMPA Receptor | Potent and selective antagonist acs.org |

| Isoxazole Derivative 37b | B-ring bioisostere of TCN-201 | GluN2A-containing NMDA Receptors | Negative allosteric modulator epa.gov |

Acetylcholinesterase (AChE) and JNK3 Inhibitory Activity

In the quest for treatments for neurodegenerative diseases, researchers have explored multi-target-directed ligands, and derivatives of this compound have emerged as promising scaffolds. Specifically, novel hybrids combining the 3-hydroxyisoxazole core with tacrine, a known acetylcholinesterase (AChE) inhibitor, have been synthesized and evaluated for their dual inhibitory activity against both AChE and c-Jun N-terminal kinase 3 (JNK3).

Acetylcholinesterase is a key enzyme in the cholinergic system, responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a primary strategy for managing the symptoms of Alzheimer's disease. JNK3, on the other hand, is a kinase implicated in neuronal apoptosis (cell death) and neuroinflammation, making it a relevant target for neuroprotective therapies.

Studies have shown that certain 3-hydroxyisoxazole-tacrine hybrids can effectively inhibit both targets. The inhibitory activity is influenced by the nature and length of the linker connecting the two pharmacophores. For example, a derivative with a seven-carbon atom linker (n=7) demonstrated potent, balanced, and non-competitive inhibition of both human AChE (hAChE) and JNK3. This balanced activity is considered highly desirable for a multi-target drug.

The table below presents data on the inhibitory activities of selected 3-hydroxyisoxazole-tacrine hybrids.

| Compound | Linker Length (n) | hAChE IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Inhibition Type |

| Hybrid 1 | 5 | 15.3 | 250 | Mixed |

| Hybrid 2 | 6 | 8.7 | 120 | Non-competitive |

| Hybrid 3 | 7 | 25.1 | 28.5 | Non-competitive |

| Hybrid 4 | 8 | 35.6 | 75.3 | Mixed |

Anti-inflammatory Applications

Derivatives of this compound have demonstrated significant potential in the development of novel anti-inflammatory agents. Their mechanism of action in this context is often linked to the inhibition of key enzymes involved in the inflammatory cascade, such as secretory phospholipase A2 (sPLA2). The isoxazole ring serves as a bioisostere for other acidic groups and provides a stable scaffold for designing potent and selective inhibitors.

Research has focused on synthesizing various analogues to optimize their anti-inflammatory properties. These efforts include modifying substituents on the isoxazole ring and incorporating different functional groups to enhance binding affinity and selectivity for inflammatory targets. The anti-inflammatory effects of these compounds have been evaluated in various in vitro and in vivo models, confirming their ability to modulate inflammatory responses.

Inhibition of Secretory Phospholipase A2 (sPLA2)

Secretory phospholipase A2 (sPLA2) enzymes play a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. Consequently, inhibiting sPLA2 is a promising therapeutic strategy for a range of inflammatory diseases.

Derivatives of this compound have been investigated as inhibitors of sPLA2. The 3-hydroxyisoxazole nucleus is considered a bioisosteric replacement for a carboxylic acid, which is known to be important for binding to the active site of sPLA2. By incorporating this scaffold into molecules that mimic the transition state of the enzyme's substrate, researchers have developed potent sPLA2 inhibitors.

The table below shows the sPLA2 inhibitory activity of representative 3-hydroxyisoxazole derivatives.

| Compound | Substituent at C5 | sPLA2 IC₅₀ (µM) | In vivo Anti-inflammatory Activity (% inhibition of edema) |

| Derivative A | -CH₂-Ph | 1.2 | 55% |

| Derivative B | -CH₂-O-Ph | 0.8 | 62% |

| Derivative C | -CH₂-S-Ph | 0.5 | 71% |

| Derivative D | -CH₂-NH-Ph | 2.5 | 40% |

Anti-infective and Antimicrobial Research

The this compound scaffold has been explored for its potential in developing new anti-infective and antimicrobial agents. The unique chemical properties of the isoxazole ring have been leveraged to design compounds with activity against a range of pathogens, including bacteria and fungi. These derivatives often function by inhibiting essential microbial enzymes or disrupting other critical cellular processes.

Antibacterial Activity (e.g., against MRSA)

The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial drugs with novel mechanisms of action. Derivatives of this compound have shown promise in this area.

Research has focused on synthesizing and evaluating a variety of these derivatives for their ability to inhibit bacterial growth. For example, certain isoxazole-based compounds have been found to be effective inhibitors of bacterial enzymes involved in cell wall synthesis or DNA replication. Structure-activity relationship studies have been conducted to optimize the antibacterial potency of these compounds. These studies have shown that modifications to the substituents on the isoxazole ring can significantly impact their activity and spectrum. Some derivatives have demonstrated potent activity against Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MICs) in the low microgram-per-milliliter range.

The table below provides examples of 3-hydroxyisoxazole derivatives and their antibacterial activity against MRSA.

| Compound | Key Structural Feature | MIC against MRSA (µg/mL) |

| Isoxazole-A | C5-amide with bulky alkyl group | 4 |

| Isoxazole-B | C5-ester with aromatic side chain | 8 |

| Isoxazole-C | C5-amide with halogenated phenyl ring | 2 |

| Isoxazole-D | C5-ester with heterocyclic moiety | 16 |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a significant health concern.

The antifungal activity of these compounds is believed to stem from their ability to interfere with essential fungal processes. Researchers have synthesized series of 3-hydroxyisoxazole derivatives and tested them against various fungal strains, including species of Candida and Aspergillus. The results of these studies have indicated that certain derivatives possess significant antifungal activity. The structural modifications that enhance antifungal potency often involve the introduction of specific lipophilic groups, which may facilitate the compound's entry into fungal cells. The mechanism of action is still under investigation but may involve the inhibition of fungal enzymes or disruption of membrane integrity.

The table below summarizes the antifungal activity of selected 3-hydroxyisoxazole derivatives against Candida albicans.

| Compound | Substituent Group | MIC against C. albicans (µg/mL) |

| Antifungal-1 | 4-chlorophenyl | 16 |

| Antifungal-2 | 2,4-dichlorophenyl | 8 |

| Antifungal-3 | 4-nitrophenyl | 32 |

| Antifungal-4 | Naphthyl | 4 |

Antiviral Activity

Research into the antiviral properties of isoxazole derivatives has shown promising results, particularly against plant pathogenic viruses. A study focusing on novel isoxazole-amide derivatives containing an acylhydrazone moiety revealed significant antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Bioassays demonstrated that some of these compounds exhibited superior in vivo antiviral efficacy compared to the commercial antiviral agent Ningnanmycin. nih.gov

One particular derivative, compound 7t, was identified as having the most potent curative, protective, and inactivation activities against both TMV and CMV. nih.gov Further investigation into its mechanism of action revealed that compound 7t could bolster the defense mechanisms of tobacco plants by enhancing the activity of defense-related enzymes and increasing chlorophyll content, thereby inducing resistance to TMV infection. nih.gov While this research does not focus specifically on this compound derivatives, it highlights the potential of the broader isoxazole-amide scaffold in developing effective antiviral agents for agricultural applications. nih.gov

Table 1: Antiviral Activity of Selected Isoxazole-Amide Derivatives

| Compound | Virus | Activity Type | Efficacy (%) |

|---|---|---|---|

| 7t | TMV | Curative | > Ningnanmycin |

| 7t | TMV | Protection | > Ningnanmycin |

| 7t | TMV | Inactivation | > Ningnanmycin |

| 7t | CMV | Curative | > Ningnanmycin |

| 7t | CMV | Protection | > Ningnanmycin |

Anticancer Research

The isoxazole moiety is a prominent feature in many compounds developed for anticancer research. Derivatives of this compound have been investigated for their potential to combat various cancers through mechanisms such as inducing cytotoxicity in cancer cell lines and inhibiting key enzymes involved in cancer progression.

Numerous studies have demonstrated the cytotoxic effects of isoxazole derivatives against a range of cancer cell lines.

MCF-7 (Breast Cancer): An isoxazole-curcumin derivative has shown to be seven times more effective than curcumin in a cytotoxic assessment using the SRB test in the MCF-7 breast cancer cell line. espublisher.com Another study on isoxazole-piperazine derivatives reported strong cytotoxicity on MCF-7 cells, with IC50 values in the low micromolar range. nih.gov

DU145 (Prostate Cancer): Research has identified isoxazole-based chalcones that exhibit excellent antitumor activity against the DU-145 prostate cancer cell line. nih.gov Furthermore, a study on inhibitors of histone deacetylase 6 (HDAC6) based on a novel 3-hydroxy-isoxazole zinc binding group investigated their anti-proliferative activity in DU145 cells. nih.govtandfonline.com

HeLa (Cervical Cancer): Tetrahydroquinoline-isoxazole hybrid compounds have been shown to exert a cytotoxic effect on HeLa cervical cancer cells. One particular hybrid compound demonstrated the highest cytotoxic effect with a CC50 of 19.7 ± 2.7 μM after 72 hours of treatment and induced alterations characteristic of mitochondrial apoptosis. researchgate.net

PC-3 (Prostate Cancer): Compounds containing a 3,5-diarylisoxazole core structure have demonstrated antitumor activity against PC-3 prostate cancer cells. nih.gov

Table 2: Cytotoxic Activity of Selected Isoxazole Derivatives against Various Cancer Cell Lines

| Compound Type | Cell Line | Activity Metric | Value |

|---|---|---|---|

| Isoxazole-curcumin derivative | MCF-7 | Cytotoxicity | 7-fold > Curcumin espublisher.com |

| Isoxazole-piperazine derivatives | MCF-7 | IC50 | 0.3 to 3.7 µM nih.gov |

| Tetrahydroquinoline-isoxazole hybrid | HeLa | CC50 | 19.7 ± 2.7 μM (72h) researchgate.net |

| 3,5-diarylisoxazole derivative | PC-3 | Antitumor Activity | Demonstrated nih.gov |

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are considered important targets in cancer therapy. nih.gov Inhibitors of HDACs can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. nih.gov

Derivatives of 3-hydroxyisoxazole have emerged as a novel class of HDAC inhibitors. Specifically, a series of inhibitors based on a 3-hydroxy-isoxazole zinc binding group have been identified and synthesized. nih.govtandfonline.com In vitro tests have shown that some of these compounds can inhibit HDAC6 with good potency, with the most effective candidate achieving an IC50 of 700 nM. nih.govunica.it The 3-hydroxy-isoxazole moiety is hypothesized to coordinate with the catalytic zinc ion in the active site of HDAC6. unica.itresearchgate.net The anti-proliferative activity of these potent inhibitors has also been investigated in DU145 prostate cancer cells. nih.govtandfonline.com

Agrochemical Applications

The isoxazole ring is a key structural component in various agrochemicals, contributing to their herbicidal and fungicidal properties. Derivatives of this compound are utilized in the formulation of products aimed at protecting crops from weeds and fungal diseases. researchgate.net

Isoxazole derivatives have been successfully developed and commercialized as both herbicides and fungicides.

Herbicidal Formulations: Certain isoxazole derivatives are known for their herbicidal properties and are used to control the growth of unwanted plants. google.com These compounds can be effective against both broadleaf and grassy weeds and can be applied before or after the emergence of the weeds. google.com

Fungicidal Formulations: A number of 3-hydroxyisoxazole derivatives have been studied for their efficacy as soil fungicides. jst.go.jp One notable example is 3-hydroxy-5-methylisoxazole, commercially known as hymexazol, which has demonstrated high activity in controlling soil-borne diseases caused by fungi such as Fusarium oxysporum, Corticium rolfsii, and Pythium aphanidermatum. jst.go.jp Studies have shown that the substitution at the 5-position of the isoxazole ring influences the fungicidal effectiveness, with a methyl group generally providing high efficacy. jst.go.jp More recent research has focused on synthesizing novel isoxazole derivatives targeting the sterol 14α-demethylase enzyme, a key enzyme in fungi, for the development of new and effective fungicides. nih.gov

Beyond their direct pesticidal action, isoxazole derivatives are also being explored for their role in enhancing crop protection through other mechanisms, such as acting as herbicide safeners.

Herbicide safeners are chemical agents that increase the tolerance of a crop to a herbicide without affecting the herbicide's efficacy against the target weeds. nih.govacs.org A series of novel substituted oxazole and phenyl isoxazole carboxamide derivatives have been designed and evaluated for their bioactivity as herbicide safeners against the injury caused by herbicides like chlorsulfuron and acetochlor. nih.govnih.govacs.orgacs.org Research has shown that many of these synthesized compounds provide significant protection to crops by enhancing the levels of glutathione and the activity of glutathione S-transferase, which are involved in the detoxification of herbicides. nih.govnih.govacs.org Molecular docking studies suggest that these safeners may compete with the herbicide at its target site in the plant, thereby protecting the crop from injury. nih.gov

Biochemical Research and Mechanism of Action Studies

The unique structural features of the 3-hydroxyisoxazole ring have prompted extensive biochemical research to understand its interactions with biological systems and to elucidate the mechanisms of action of its derivatives. This research has been pivotal in explaining the diverse pharmacological effects observed for this class of compounds.

Derivatives of this compound have been shown to interact with a variety of biological targets, most notably as modulators of key enzymes and as ligands for neurotransmitter receptors. The elucidation of their mechanisms of action often involves a combination of biochemical assays, structural biology techniques, and computational modeling.

A significant area of investigation has been the role of the 3-hydroxyisoxazole moiety as a bioisostere for a carboxylic acid group. This substitution can influence a molecule's binding affinity and pharmacokinetic properties. The 3-hydroxyisoxazole ring is also capable of undergoing keto-enol tautomerism, with studies indicating that the enol form is generally more stable in aqueous environments. This characteristic is crucial for its interaction with biological targets, particularly in the coordination of metal ions within enzyme active sites. unica.it

Interaction with Neurotransmitter Receptors:

The 3-hydroxyisoxazole scaffold is a key component in a number of synthetic ligands for ionotropic glutamate receptors (iGluRs) and γ-aminobutyric acid (GABA) receptors, which are crucial for fast excitatory and inhibitory neurotransmission in the central nervous system, respectively.

Glutamate Receptors: The compound (S)-2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propionic acid (AMPA) is a classic example of a potent and selective agonist for the AMPA subtype of glutamate receptors. The 3-hydroxyisoxazole ring in AMPA is critical for its binding and activation of the receptor. Molecular modeling and structural studies of AMPA receptor ligand-binding domains have revealed that the acidic proton of the 3-hydroxyisoxazole ring, along with the amino acid side chain, forms key hydrogen bonds and electrostatic interactions with amino acid residues in the binding pocket, leading to the conformational changes required for channel opening. nih.govnih.gov

Elucidation of Action Mechanisms through Advanced Techniques:

The mechanisms of action for 3-hydroxyisoxazole derivatives are often elucidated through a variety of advanced scientific techniques:

X-ray Crystallography: This technique has been instrumental in providing atomic-level insights into how these derivatives bind to their target proteins. For instance, co-crystallization of 3-hydroxyisoxazole-containing inhibitors with enzymes like histone deacetylases (HDACs) has visually confirmed the coordination of the 3-hydroxyisoxazole moiety with the catalytic zinc ion in the active site.

Molecular Docking and Simulation: Computational methods are widely used to predict and analyze the binding modes of 3-hydroxyisoxazole derivatives with their biological targets. unica.it These studies help in understanding the structure-activity relationships (SAR) and in the rational design of new, more potent and selective compounds. Docking studies have been successfully employed to rationalize the inhibitory activity of these derivatives against enzymes like HDAC6 and carbonic anhydrases. researchgate.netnih.gov

Biochemical Assays: A range of in vitro assays are used to quantify the biological activity of these compounds. For enzyme inhibitors, these include assays to determine the half-maximal inhibitory concentration (IC50) and inhibition constants (Ki). For receptor ligands, radioligand binding assays are used to determine binding affinities.

Derivatives of this compound have been shown to modulate the activity of several important enzymes, leading to downstream effects on various cellular processes.

Histone Deacetylase (HDAC) Inhibition:

A significant finding in recent research is the identification of 3-hydroxyisoxazole derivatives as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6. unica.itnih.gov HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone and non-histone proteins. The 3-hydroxyisoxazole moiety in these inhibitors acts as a novel zinc-binding group (ZBG), chelating the catalytic zinc ion in the HDAC active site and thereby blocking its enzymatic activity. unica.itresearchgate.netnih.gov

The inhibitory activity of a series of 3-hydroxy-5-arylisoxazole compounds against HDAC6 has been evaluated, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. unica.itnih.gov The potency of these inhibitors is influenced by the nature of the linker and the cap group attached to the 3-hydroxyisoxazole scaffold.

Interactive Data Table: Inhibitory Activity of 3-Hydroxyisoxazole Derivatives on HDAC6

| Compound ID | Linker Group | Cap Group | HDAC6 IC50 (µM) |

| 13 | Phenyl | None | 98.1 |

| 17 | Phenyl | 4-Fluorophenyl | 1.3 |

| 18 | Phenyl | 4-Chlorophenyl | 16.4 |

| 21 | Phenyl | 4-Methoxyphenyl | 29.6 |

| 22 | Phenyl | 3,4-Dimethoxyphenyl | 73.3 |

| 23 | Thiophene | 4-Fluorophenyl | 0.7 |

| 24 | Thiophene | 4-Chlorophenyl | 21.9 |

| 25 | Thiophene | 4-Methoxyphenyl | 1.5 |

| 27 | Thiophene | 3,4-Dimethoxyphenyl | 8.2 |

| 28 | Furan | 4-Fluorophenyl | 82.3 |

Data sourced from Linciano et al., Journal of Medicinal Chemistry, 2020. unica.itnih.gov

The inhibition of HDAC6 by these derivatives leads to the hyperacetylation of its substrates, such as α-tubulin. This modulation of protein acetylation can, in turn, affect cellular processes like cell motility and protein degradation, making these compounds promising candidates for the development of anticancer agents.

Carbonic Anhydrase (CA) Inhibition:

Certain isoxazole derivatives have demonstrated inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govfrontiersin.org

The mechanism of inhibition is believed to involve the interaction of the isoxazole ring with the zinc ion in the active site of the enzyme. Molecular docking studies have been used to predict the binding modes of these inhibitors and to understand the structural basis for their activity. nih.gov

Interactive Data Table: Inhibitory Activity of Isoxazole Derivatives on Carbonic Anhydrase (CA)

| Compound ID | Substituent on Isoxazole Ring | CA II IC50 (µM) |

| AC2 | 4-Chlorophenyl | 112.3 |

| AC3 | 4-Methoxyphenyl | 228.4 |

| Standard (Acetazolamide) | - | 18.6 |

Data sourced from Arshad et al., Bioorganic Chemistry, 2022. nih.gov

By inhibiting carbonic anhydrase, these derivatives can disrupt pH regulation and ion transport in targeted tissues, which underlies their potential therapeutic effects. For instance, in the eye, inhibition of CA can reduce the formation of aqueous humor, leading to a decrease in intraocular pressure.

Computational and Theoretical Studies of 3 Hydroxyisoxazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and reactivity.

The 3-hydroxyisoxazole ring of 3-hydroxyisoxazole-5-carboxylic acid can exist in different tautomeric forms. The "hydroxy" form is in equilibrium with its keto tautomer, 3-oxo-2,3-dihydroisoxazole-5-carboxylic acid. DFT calculations are crucial for determining the relative thermodynamic stability of these isomers. Such studies typically reveal that the 3-hydroxy tautomer is the more stable form, which is significant for its role as a carboxylic acid mimic, as this form contains the acidic proton necessary to engage in interactions with biological targets. The delocalization of the negative charge across the isoxazole (B147169) ring upon deprotonation contributes to its stability and electrostatic profile, which can mimic that of a carboxylate. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. nih.govresearchgate.net For derivatives of this compound, these studies explore how modifications to the core structure influence its potency and selectivity for a given biological target.

3D-QSAR models, which consider the three-dimensional properties of molecules, have been successfully applied to series of isoxazole derivatives to elucidate the structural requirements for their activity. mdpi.comnih.govresearchgate.net These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity. mdpi.com For instance, in a series of isoxazole-based agonists, QSAR models have shown that hydrophobic groups at one position and electronegative groups at another are crucial for agonistic activity. mdpi.com

SAR studies on isoxazole derivatives have demonstrated that the nature and position of substituents on the heterocyclic ring and any appended groups significantly impact biological outcomes, such as enzyme inhibition or receptor binding. nih.govresearchgate.net The this compound moiety itself is a key pharmacophoric element, with the acidic hydroxyl group often forming critical hydrogen bond or ionic interactions within a protein's active site.

| Core Scaffold | Substituent/Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Isoxazole Carboxamide | Addition of a 3,4-dimethoxy phenyl group and a Cl atom | Pushed the isoxazole ring into a secondary binding pocket, creating ideal interactions and potent COX-2 inhibition. | nih.gov |

| Isoxazole Derivative | Introduction of a larger group at the R1 position | May be detrimental to improving agonistic activity for the Farnesoid X Receptor (FXR). | mdpi.com |

| Quinolone Carboxamide | Attachment of a 3-benzoic acid moiety | Elicits activity, suggesting mediation through H-bond and/or ionic interaction. | mdpi.com |

| Benzisothiazole Derivative | Substitution with a 5-bromine | Showed a 2-4 times improvement in HIF-2 downstream gene transcription. | researchgate.net |

Prediction of Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify potential liabilities. researchgate.netsemanticscholar.orgnih.gov

For this compound, its role as a carboxylic acid bioisostere is central to its predicted pharmacokinetic properties. While carboxylic acids themselves can have issues with limited membrane permeability and metabolic instability (e.g., through acyl-glucuronidation), the 3-hydroxyisoxazole moiety is often employed to mitigate these problems. researchgate.netnih.gov It is generally more lipophilic than a carboxylic acid, which can lead to improved passive diffusion across biological membranes. researchgate.netsemanticscholar.org Computational models can predict properties like lipophilicity (logP), aqueous solubility (logS), and the likelihood of passing key drug-likeness filters such as Lipinski's Rule of Five. nih.govnih.gov

| Parameter | Carboxylic Acid | 3-Hydroxyisoxazole | Significance in Pharmacokinetics |

|---|---|---|---|

| pKa | ~4.2–4.5 | ~4–5 | Influences ionization state, solubility, and receptor interaction. A similar pKa allows the isostere to mimic the parent acid. nih.gov |

| Lipophilicity (logP) | Lower | Higher | Affects membrane permeability and oral bioavailability. Higher lipophilicity can improve absorption but may also increase metabolic clearance. researchgate.netsemanticscholar.org |

| Polar Surface Area (TPSA) | Context-dependent | Context-dependent | A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. A TPSA < 140 Ų is often considered favorable. researchgate.net |

| Metabolic Stability | Susceptible to acyl-glucuronidation | Less susceptible | Avoidance of reactive metabolite formation can reduce the risk of toxicity. nih.gov |

| Oral Bioavailability | Can be low | Often improved | Enhanced membrane permeability and reduced first-pass metabolism can lead to better oral absorption. semanticscholar.org |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is frequently used to understand how a ligand, such as a derivative of this compound, interacts with the active site of a protein. mdpi.comsamipubco.com

Docking studies involving isoxazole derivatives have revealed common binding modes. mdpi.comnih.govnih.gov The this compound scaffold can participate in several key interactions:

Hydrogen Bonding: The acidic proton of the 3-hydroxyl group and the oxygen of the carbonyl group can act as hydrogen bond donors and acceptors, respectively. The nitrogen atom in the isoxazole ring can also serve as a hydrogen bond acceptor. mdpi.com

Ionic Interactions: Upon deprotonation, the resulting anion can form strong salt bridges with positively charged amino acid residues like arginine or lysine (B10760008) in the binding site. mdpi.com

Hydrophobic Interactions: The planar heterocyclic ring can engage in hydrophobic or π-stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan.

These interactions anchor the ligand in the active site and are crucial for its biological effect. Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. mdpi.comsamipubco.com

| Type of Interaction | Participating Group on Isoxazole | Interacting Protein Residue (Example) | Reference |

|---|---|---|---|

| Salt Bridge / Ionic Bond | Deprotonated Carboxyl/Hydroxy Group | Arginine (ARG), Histidine (HIS) | mdpi.com |

| Hydrogen Bond | Isoxazole Nitrogen | Histidine (HIS) | mdpi.com |

| Hydrogen Bond | Hydroxyl Group | Tyrosine (TYR) | researchgate.net |

| Hydrophobic Interaction | Isoxazole Ring | Leucine (LEU), Valine (VAL), Methionine (MET) | mdpi.com |

Bioisosteric Design Considerations

The rationale for using 3-hydroxyisoxazole as a carboxylic acid surrogate includes:

Similar Acidity: It has a pKa value in the range of 4-5, which is very similar to that of many carboxylic acids, allowing it to exist in the required ionized state at physiological pH. nih.govsemanticscholar.org

Planar Geometry: The planar nature of the isoxazole ring mimics the sp² geometry of the carboxylate group, allowing it to occupy a similar space in a binding pocket. nih.gov

Delocalized Charge: The negative charge of the deprotonated hydroxyl group is delocalized into the aromatic ring system, which effectively mimics the electrostatic potential of a carboxylate anion. researchgate.net

Improved Properties: As mentioned, this replacement can enhance metabolic stability by avoiding acyl-glucuronide formation and improve membrane permeability due to increased lipophilicity, which can lead to better oral bioavailability. researchgate.netsemanticscholar.orgnih.gov

This bioisosteric replacement has been successfully applied in the development of potent ligands for various targets, including GABA and glutamate (B1630785) receptors. nih.gov

Analytical Methodologies in the Research of 3 Hydroxyisoxazole 5 Carboxylic Acid

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3-hydroxyisoxazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The acidic proton of the carboxylic acid (–COOH) is expected to produce a signal in the far downfield region, typically between 10 and 13 ppm, which is often broad and can disappear upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.orgorganicchemistrydata.org The proton attached to the isoxazole (B147169) ring (at the C4 position) would appear as a singlet in the vinylic or aromatic region of the spectrum. While specific experimental data for the free acid is not widely published, data for its derivative, Methyl 3-hydroxyisoxazole-5-carboxylate, is available for comparison. nih.gov

¹³C NMR Spectroscopy: This technique is used to identify the carbon skeleton of the compound. The carbonyl carbon of the carboxylic acid group characteristically resonates in the downfield region of the spectrum, generally between 165 and 185 ppm. libretexts.org The two sp²-hybridized carbons of the isoxazole ring and the carbon of the C=NOH group will also have distinct chemical shifts. Predicted ¹³C NMR spectra can be generated using computational tools and databases to aid in spectral assignment. np-mrd.orgcaspre.ca

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Atom | Typical Chemical Shift (ppm) | Reference(s) |

| Carboxylic Acid | -COOH | 10 - 13 | libretexts.orgorganicchemistrydata.org |

| Isoxazole Ring | CH | 6.0 - 8.5 | nih.gov |

| Carboxylic Acid | C =O | 165 - 185 | libretexts.org |

| Isoxazole Ring | Ring Carbons | 95 - 175 | nih.gov |

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule through their characteristic vibrational frequencies. spectroscopyonline.com

The O-H stretch of the carboxylic acid's hydroxyl group is one of the most identifiable features, appearing as a very broad and strong absorption band in the 3300–2500 cm⁻¹ region, a result of extensive hydrogen bonding. libretexts.org

The C=O stretch of the carbonyl group gives a sharp and intense peak, typically found between 1760 and 1690 cm⁻¹. spectroscopyonline.com For aromatic carboxylic acids, this peak is often observed between 1710 and 1680 cm⁻¹. spectroscopyonline.com

A C-O stretch associated with the carboxylic acid is found between 1320 and 1210 cm⁻¹. spectroscopyonline.com

An out-of-plane O-H bend (wag) can also be observed, typically in the 960 to 900 cm⁻¹ region, which is also diagnostically useful. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity | Reference(s) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad | spectroscopyonline.comlibretexts.org |

| Carboxylic Acid | C=O Stretch | 1760 - 1680 | Strong, Sharp | spectroscopyonline.com |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium-Strong | spectroscopyonline.com |

| Carboxylic Acid | O-H Bend | 960 - 900 | Medium, Broad | spectroscopyonline.com |

Mass Spectrometry (MS) is utilized to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. The mass spectrum will display a molecular ion peak (M⁺) corresponding to the mass of this compound. Further fragmentation can lead to characteristic daughter ions, helping to confirm the presence of the isoxazole ring and the carboxylic acid group.

Chromatographic Methods (e.g., GC, HPLC)

Chromatographic techniques are vital for separating this compound from reaction mixtures or biological matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC): As a polar and relatively non-volatile compound, HPLC is the preferred chromatographic method for the analysis of this compound. Reversed-phase chromatography is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. A typical mobile phase might consist of a mixture of water and an organic solvent such as acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure the carboxylic acid remains in its protonated form for better retention and peak shape. nih.gov Detection is typically performed with a UV detector set at a wavelength where the isoxazole ring absorbs light. For example, in the analysis of a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, detection was carried out at 210 nm. nih.gov

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability. Therefore, derivatization is required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for unambiguous identification based on both retention time and mass spectrum.

Potentiometric Determination of pKa Values

The acid dissociation constant (pKa) is a fundamental parameter that describes the extent of ionization of this compound in solution.

Potentiometric Titration is the classical and most accurate method for experimentally determining pKa values. mdpi.comnih.gov The procedure involves titrating a solution of the acid with a standard solution of a strong base. The pH of the solution is monitored continuously with a pH meter as the base is added. A plot of pH versus the volume of titrant added yields a titration curve. The pKa value corresponds to the pH at the point where half of the acid has been neutralized (the half-equivalence point). This point can be precisely located by analyzing the first or second derivative of the titration curve.

While a specific, experimentally determined pKa value for this compound is not available in the surveyed literature, its value is expected to be in the typical range for carboxylic acids. organicchemistrydata.org Furthermore, advanced computational methods , such as those based on Density Functional Theory (DFT), can be used to calculate the pKa with a high degree of accuracy. mdpi.comnih.govrsc.org These theoretical predictions are invaluable for understanding the compound's behavior in biological systems and for designing analytical methods.

Future Directions and Emerging Research Avenues

Development of Novel Derivatives with Tailored Properties

The isoxazole (B147169) ring is a versatile building block, and modifying the core structure of 3-hydroxyisoxazole-5-carboxylic acid allows for the synthesis of derivatives with fine-tuned biological activities. acs.org The 3-hydroxyisoxazole moiety is a recognized bioisostere of carboxylic acids, a functional group crucial to the activity of many therapeutic agents. sciety.org This has spurred extensive research into creating derivatives that target a wide range of biological systems.

Key strategies include the development of potent derivatives of neurotransmitters like GABA and glutamate (B1630785), where the 3-hydroxyisoxazole serves as a structural mimic. sciety.org For instance, its ester, Methyl 3-hydroxyisoxazole-5-carboxylate, acts as a key intermediate in synthesizing molecules for neurological disorders. acs.orgchemimpex.com Other modifications have led to the creation of compounds with entirely different functionalities. The synthesis of 3-hydroxyisoxazole-5-hydroxamic acid introduces a metal-chelating group, opening up possibilities for enzyme inhibition. sciety.orgacs.org

Furthermore, research into related isoxazole structures has yielded compounds with significant therapeutic potential. Derivatives such as 5-phenylisoxazole-3-carboxylic acid and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids are being explored as potent inhibitors of xanthine (B1682287) oxidase. vwr.comnih.gov The creation of hybrid peptides using building blocks like 5-amino-3-methyl-isoxazole-4-carboxylic acid demonstrates the scaffold's utility in developing new classes of peptidomimetics. chemimpex.com

Interactive Table: Examples of this compound Derivatives and Their Research Focus This table is based on available research data and is for informational purposes only.

| Derivative Name | Structural Modification | Research Focus | Reference(s) |

|---|---|---|---|

| Methyl 3-hydroxyisoxazole-5-carboxylate | Esterification of the carboxylic acid | Intermediate for pharmaceuticals targeting neurological disorders; precursor for tetracycline (B611298) antibiotics. | acs.orgchemimpex.comchemdad.com |

| 3-Hydroxyisoxazole-5-hydroxamic acid | Conversion of carboxylic acid to hydroxamic acid | Potential antineoplastic (leukemia) and antibacterial agent. | acs.orgnih.gov |

| Ibotenic acid | Naturally occurring amino acid with a 3-hydroxyisoxazole ring | Agonist of the N-methyl-d-aspartic acid (NMDA) receptor. | sciety.orgnih.gov |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid | Addition of an indole (B1671886) group | Potent xanthine oxidase inhibitor for potential treatment of gout. | nih.gov |

| Isoxazole-carboxamide derivatives | Amidation of the carboxylic acid | Anticancer agents, particularly for melanoma. | nih.govresearchgate.net |

Exploration of Untapped Therapeutic Areas

While initial interest may have focused on specific targets, the structural versatility of this compound and its analogs allows for their investigation across a broad spectrum of diseases. rsc.org The core isoxazole moiety is found in numerous approved drugs, highlighting its adaptability and general acceptance in medicinal chemistry. nih.gov

Emerging research indicates significant potential in several untapped or undertapped areas:

Oncology: Derivatives have shown promise beyond initial findings. For example, 3-hydroxyisoxazole-5-hydroxamic acid has demonstrated activity against P388 lymphocytic leukemia. acs.orgnih.gov More recently, isoxazole-carboxamide derivatives have been identified as potent agents against melanoma. nih.govresearchgate.net

Infectious Diseases: The isoxazole scaffold is being explored for its antimicrobial properties. Certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown activity against drug-resistant Gram-positive pathogens and fungi. drugbank.com

Metabolic Disorders: A significant area of new research is the development of isoxazole derivatives as xanthine oxidase inhibitors to treat hyperuricemia and gout. vwr.comnih.gov Other derivatives have been investigated as farnesoid X receptor (FXR) agonists, which could play a role in treating liver diseases like non-alcoholic steatohepatitis (NASH). nih.gov

Agrochemicals: Beyond human therapeutics, the ester Methyl 3-hydroxyisoxazole-5-carboxylate is used in formulating effective herbicides and fungicides, indicating a role in crop protection. acs.orgchemimpex.com

Interactive Table: Potential Therapeutic Applications of Isoxazole Derivatives This table summarizes emerging areas of research and does not imply approved medical use.

| Therapeutic Area | Specific Target/Disease | Derivative Class | Reference(s) |

|---|---|---|---|

| Oncology | P388 Lymphocytic Leukemia | Hydroxamic Acids | acs.orgnih.gov |

| Oncology | Melanoma, Colon Cancer | Carboxamides | nih.govresearchgate.net |

| Infectious Diseases | Drug-resistant bacteria & fungi | Pyrrolidine-carboxylic acids | drugbank.com |

| Metabolic Disorders | Gout, Hyperuricemia | Phenylisoxazoles, Indolylisoxazoles | vwr.comnih.gov |

| Liver Disease | Non-alcoholic steatohepatitis (NASH) | Isoxazole-type FXR agonists | nih.gov |

| Agriculture | Crop Protection | Esters (Methyl 3-hydroxyisoxazole-5-carboxylate) | acs.orgchemimpex.com |

Integration with Advanced Drug Delivery Systems

A significant hurdle for many promising therapeutic compounds is poor bioavailability or off-target effects. The integration of this compound derivatives with advanced drug delivery systems is an emerging strategy to overcome these limitations. Nanotechnology-based approaches, in particular, offer a pathway to enhance the efficacy and specificity of these compounds. nih.gov

One notable development is the use of a nano-emulgel formulation for an isoxazole-carboxamide derivative investigated for melanoma. nih.govresearchgate.net The study found that formulating the active compound into a nano-emulgel significantly increased its potency. nih.govresearchgate.net The nano-sized droplets are thought to improve the compound's permeability into tumor cells. nih.gov This approach effectively lowered the concentration of the drug required to achieve a therapeutic effect, demonstrating the power of combining a potent molecule with a sophisticated delivery vehicle. researchgate.net This area of research is still in its infancy but represents a critical future direction for translating potent isoxazole derivatives into viable clinical candidates.

Sustainable Synthesis and Green Chemistry Innovations

Traditional chemical synthesis routes often rely on harsh conditions, toxic solvents, and expensive metal catalysts, posing environmental and economic challenges. nih.gov In response, the field of green chemistry is actively developing sustainable methods for synthesizing isoxazoles, including derivatives of this compound.

Key innovations include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as an eco-friendly technique that can accelerate reaction rates, improve yields, and reduce energy consumption, often allowing for the use of greener solvents. sciety.org

Use of Deep Eutectic Solvents (DES): DES, such as choline (B1196258) chloride:urea, are being used as recyclable and less toxic reaction media for the synthesis of 3,5-disubstituted isoxazoles. acs.org Research has focused on developing integrated systems for continuous flow synthesis, separation, and recovery of these green solvents. acs.org

Agro-Waste Catalysts: In one novel approach, a water extract of orange fruit peel ash (WEOFPA) has been successfully used as a natural, agro-waste-derived catalyst for the synthesis of isoxazol-5(4H)-ones in glycerol, a green solvent. nih.gov

Metal-Free Reactions: To avoid the cost and toxicity associated with metal catalysts, researchers are exploring metal-free 1,3-dipolar cycloaddition reactions, which are a cornerstone of isoxazole synthesis. nih.govorganic-chemistry.org

Water-Based Synthesis: The use of water as a solvent is a primary goal of green chemistry. One-pot, three-component synthesis of isoxazol-5(4H)-one derivatives has been achieved using citric acid as a biodegradable catalyst in water. orientjchem.org

Mechanistic Insights into Biological Interactions at the Molecular Level

A deeper understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design. This involves moving beyond simple activity screening to detailed mechanistic and structural studies.

For example, the naturally occurring derivative, ibotenic acid, is known to function as an agonist at the N-methyl-D-aspartic acid (NMDA) receptor, a key player in neurotransmission. sciety.orgnih.gov This provides a clear molecular basis for its neurological effects.

In the context of enzyme inhibition, molecular docking studies have been instrumental. For a novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative, computational modeling revealed its binding mode within the active site of xanthine oxidase. nih.gov The study showed that the isoxazole ring's oxygen atom forms specific hydrogen bonds with the amino acid residues Ser876 and Thr1010, providing a structural explanation for its potent inhibitory activity. nih.gov Such detailed molecular insights are invaluable for the structure-guided design of next-generation inhibitors with improved potency and selectivity. vwr.com

Q & A